Réactif de Girard P-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

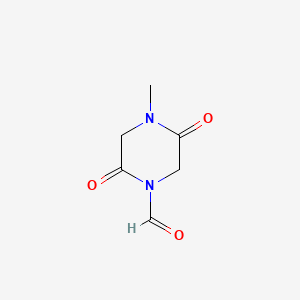

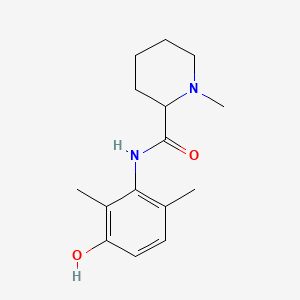

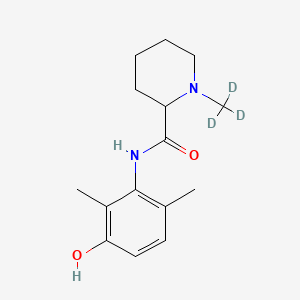

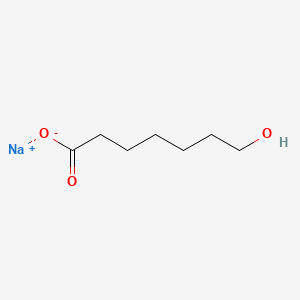

Girard’s Reagent P-d5 is a deuterated version of Girard’s Reagent P . It is a cationic hydrazine reagent and is used as an internal standard for the quantification of Girard’s reagent P by GC- or LC-MS . It has been used as a derivatization reagent to quantify glycans, oxysterols, and 5-methylcytosine derivatives .

Synthesis Analysis

Girard’s Reagent P-d5 is used in the labeling of steroid hormones for mass spectroscopy analysis enabling accurate and sensitive steroid hormone quantification . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans with either nondeuterated (d0-) or deuterated (d5-) Girard’s reagent P (GP) without salts introduced .Molecular Structure Analysis

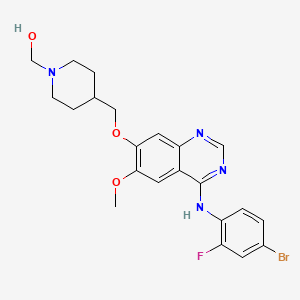

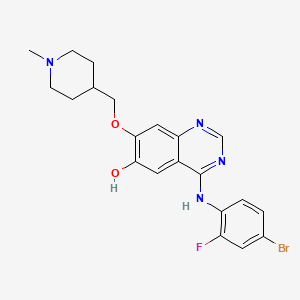

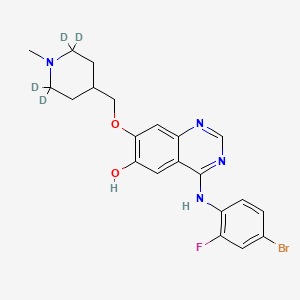

The molecular formula of Girard’s Reagent P-d5 is C7H5D5ClN3O . The InChi Code is InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; .Chemical Reactions Analysis

Girard’s Reagent P-d5 is used in the generation of water-soluble hydrazones of carbonyl compounds aiding their separation . These reagents are sensitive and selective . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans .Physical and Chemical Properties Analysis

Girard’s Reagent P-d5 is a crystalline solid . It has a formula weight of 192.7 . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . The λmax is 260 nm .Applications De Recherche Scientifique

Étalon interne pour la quantification

Le réactif de Girard P-d5 est utilisé comme étalon interne pour la quantification du réactif de Girard P par chromatographie en phase gazeuse (GC) ou chromatographie liquide (LC-MS) .

Réactif de dérivatisation pour les glycanes

Il a été utilisé comme réactif de dérivatisation pour quantifier les glycanes . Les glycanes sont des glucides complexes qui jouent des rôles cruciaux dans les systèmes biologiques. La capacité de les quantifier avec précision est importante dans des domaines tels que la glycomique .

Réactif de dérivatisation pour les oxystérols

Le this compound est également utilisé pour quantifier les oxystérols . Les oxystérols sont des dérivés oxygénés du cholestérol et ont été impliqués dans divers processus pathologiques, notamment l’athérosclérose et les maladies neurodégénératives .

Réactif de dérivatisation pour les dérivés de 5-méthylcytosine

Une autre application du this compound est la quantification des dérivés de 5-méthylcytosine . La 5-méthylcytosine est une forme modifiée de la base cytosine de l’ADN et joue un rôle essentiel dans la régulation épigénétique .

Marquage des hormones stéroïdiennes pour la spectrométrie de masse

Le this compound est utile pour le marquage des hormones stéroïdiennes pour l’analyse par spectrométrie de masse . Cela permet une quantification précise et sensible des hormones stéroïdiennes .

Génération d’hydrazones hydrosolubles

Les réactifs de Girard, y compris le this compound, génèrent des hydrazones hydrosolubles de composés carbonylés

Mécanisme D'action

Target of Action

Girard’s Reagent P-d5 is primarily used as a derivatization reagent . Its primary targets are carbonyl compounds , specifically glycans, oxysterols, and 5-methylcytosine derivatives . These compounds play crucial roles in various biological processes, including carbohydrate metabolism, lipid biochemistry, and epigenetics .

Mode of Action

Girard’s Reagent P-d5 interacts with its targets by generating water-soluble hydrazones of carbonyl compounds . This reaction aids in the separation of these compounds, making them easier to analyze .

Biochemical Pathways

The action of Girard’s Reagent P-d5 affects several biochemical pathways. For instance, it impacts carbohydrate metabolism when used to quantify glycans . It also influences lipid biochemistry when used to quantify oxysterols . Additionally, it affects epigenetic processes when used to quantify 5-methylcytosine derivatives .

Pharmacokinetics

It’s known that the compound is used as an internal standard for the quantification of girard’s reagent p by gc- or lc-ms . Deuterium substitution, as seen in Girard’s Reagent P-d5, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Girard’s Reagent P-d5 action is the formation of water-soluble hydrazones of carbonyl compounds . This transformation allows for the accurate and sensitive quantification of target compounds like glycans, oxysterols, and 5-methylcytosine derivatives .

Action Environment

The action of Girard’s Reagent P-d5 can be influenced by various environmental factors. For instance, the solubility of the reagent can affect its action. It is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml . The storage conditions can also impact its stability, with recommended storage at -20°C .

Safety and Hazards

Users should avoid breathing mist, gas or vapours of Girard’s Reagent P-d5 . Contact with skin and eyes should be avoided . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Orientations Futures

Girard’s Reagent P-d5 has been used in a simplified quantitative glycomics strategy . This strategy has the potential for high-sensitivity analysis of sialylated glycans as GP derivatives, which involves neutralization of the carboxyl group of sialic acid by chemical derivatization . This suggests that Girard’s Reagent P-d5 could have further applications in the field of glycomics.

Analyse Biochimique

Biochemical Properties

Girard’s Reagent P-d5 plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with various biomolecules, including glycans, oxysterols, and 5-methylcytosine derivatives. The reagent forms hydrazones with carbonyl groups, which aids in the separation and quantification of these compounds. For instance, it has been used to quantify glycans by electrospray ionization mass spectrometry, providing a simplified and sensitive method for glycomics . Additionally, Girard’s Reagent P-d5 has been employed in the analysis of steroid hormones, enabling accurate and sensitive quantification .

Cellular Effects

Girard’s Reagent P-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules such as glycans and oxysterols can affect cell function by altering the glycosylation patterns of proteins and the levels of oxysterols, which are important signaling molecules . These changes can impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, Girard’s Reagent P-d5 exerts its effects through the formation of hydrazones with carbonyl-containing biomolecules. This interaction facilitates the derivatization and subsequent quantification of these compounds by mass spectrometry. The reagent’s cationic nature allows it to form stable complexes with negatively charged biomolecules, enhancing its binding affinity and specificity . Additionally, the deuterated form of the reagent provides improved stability and reduced background noise in mass spectrometric analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Girard’s Reagent P-d5 can change over time due to factors such as stability and degradation. The compound is stable under recommended storage conditions, typically at -20°C, and can maintain its integrity for several years . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that Girard’s Reagent P-d5 can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Girard’s Reagent P-d5 can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, Girard’s Reagent P-d5 can cause adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s efficacy in biochemical assays increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

Girard’s Reagent P-d5 is involved in various metabolic pathways, primarily through its interaction with carbonyl-containing biomolecules. The reagent forms hydrazones with these compounds, facilitating their quantification and analysis by mass spectrometry. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways of glycans, oxysterols, and other biomolecules . Additionally, the deuterated form of the reagent can influence the pharmacokinetics and metabolic profile of the labeled compounds .

Transport and Distribution

Within cells and tissues, Girard’s Reagent P-d5 is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to interact with negatively charged cellular components, facilitating its uptake and distribution . These interactions can affect the localization and accumulation of the reagent within specific cellular compartments, influencing its activity and function.

Subcellular Localization

Girard’s Reagent P-d5 exhibits specific subcellular localization, primarily within compartments containing carbonyl-containing biomolecules. The reagent’s targeting signals and post-translational modifications direct it to these compartments, where it can exert its effects on biomolecule derivatization and quantification . This localization is crucial for the reagent’s efficacy in biochemical assays, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Girard's Reagent P-d5 involves the reaction of Girard's Reagent T with deuterated formaldehyde.", "Starting Materials": [ "Girard's Reagent T", "Deuterated Formaldehyde" ], "Reaction": [ "Mix Girard's Reagent T and deuterated formaldehyde in a solvent, such as ethanol or methanol.", "Heat the mixture at reflux temperature for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a solvent, such as diethyl ether or chloroform, to remove impurities.", "Dry the solid under vacuum to obtain Girard's Reagent P-d5." ] } | |

Numéro CAS |

1505505-87-2 |

Formule moléculaire |

C7H10ClN3O |

Poids moléculaire |

192.658 |

Nom IUPAC |

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)ethanehydrazonate;hydrochloride |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |

Clé InChI |

NDXLVXDHVHWYFR-GWVWGMRQSA-N |

SMILES |

C1=CC=[N+](C=C1)CC(=NN)[O-].Cl |

Synonymes |

1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium-d5 Chloride; Girard-P Reagent-d5; Girard’s P Reagent-d5; (Pyridinio-d5)acetohydrazide Chloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)